molecular formula C12H22S B14283699 2-Heptyl-3,6-dihydro-2H-thiopyran CAS No. 121259-08-3

2-Heptyl-3,6-dihydro-2H-thiopyran

Cat. No.: B14283699
CAS No.: 121259-08-3
M. Wt: 198.37 g/mol
InChI Key: NHOUJKQGWOUQNW-UHFFFAOYSA-N
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Description

2-Heptyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound with a sulfur atom replacing one of the carbon atoms in the six-membered ring This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur instead of oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of diesters, followed by decarboxylation. For instance, dimethyl 3,3’-thiobispropanoate can be treated with sodium methoxide in tetrahydrofuran solution, followed by decarboxylation in refluxing aqueous sulfuric acid to yield the desired thiopyran compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bromine or N-bromosuccinimide in solvents like dichloromethane are typical reagents for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiopyran derivatives.

    Substitution: Bromo-substituted thiopyrans.

Scientific Research Applications

2-Heptyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-3,6-dihydro-2H-thiopyran involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-Heptyl-3,6-dihydro-2H-thiopyran can be compared with other thiopyran and pyran derivatives:

The uniqueness of this compound lies in its specific heptyl substituent, which imparts distinct chemical and physical properties compared to other thiopyran derivatives.

Properties

CAS No.

121259-08-3

Molecular Formula

C12H22S

Molecular Weight

198.37 g/mol

IUPAC Name

2-heptyl-3,6-dihydro-2H-thiopyran

InChI

InChI=1S/C12H22S/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,12H,2-6,9-11H2,1H3

InChI Key

NHOUJKQGWOUQNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC=CCS1

Origin of Product

United States

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